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Introduction

Calcium diglutamate (CDG), identified by the E-number E623, is the calcium salt of L-glutamic
acid.[1][2] It serves as a functional ingredient in the food industry, primarily utilized as a flavor
enhancer to impart the umami taste, the fifth basic taste often described as savory or meaty.[3]
[4] As a calcium analog of monosodium glutamate (MSG), calcium diglutamate offers similar
flavor-enhancing properties with the added benefit of contributing to calcium intake and
reducing the sodium content in food products.[1][5] This technical guide provides an in-depth
exploration of calcium diglutamate's role in food science and nutrition, detailing its chemical
properties, applications, physiological effects, and the methodologies used for its analysis and
evaluation.

Chemical and Physical Properties

The scientifically recognized compound for the food additive is calcium di-L-glutamate.[1][6] It is
crucial to distinguish it from a 1:1 calcium glutamate salt. Only the L-isomer of glutamate is
employed for its characteristic umami flavor.[1]
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Property

Value

Source(s)

Chemical Name

Calcium di-L-glutamate

[2][6]

Calcium diglutamate, CDG,

Synonyms 1][6
yneny Calcium L-glutamate (1:2) LHIe]
E-Number E623 [1]

CAS Number 5996-22-5 (anhydrous) [6]

Molecular Formula

C10H16CaN20s

[2](6]

Molecular Weight

332.32 g/mol (anhydrous)

[2][6]

Appearance

White, practically odorless

crystalline powder

[2](6]

Solubility in Water

Freely soluble

[2](6][7]

Solubility in Organic Solvents

Practically insoluble in ethanol

or ether

[6]

Optical Rotation [a]D/20

Between +27.4° and +29.2°

(for tetrahydrate)

[6]

Synthesis: Calcium di-L-glutamate is typically synthesized through the reaction of L-glutamic

acid with a calcium source, such as calcium carbonate or calcium hydroxide, in an aqueous

solution.[1][8][9][10] The reaction with calcium carbonate proceeds as follows:

CaCOs + 2 HOOC(CH2)2CH(NH2)COOH - Ca(OOC(CHz2)2CH(NH3)COO)2 + H20 + CO2[1]

Applications in the Food Industry

Calcium diglutamate is a versatile food additive used across a range of products to enhance

flavor and, in some cases, improve texture.

Flavor Enhancement

The primary application of calcium diglutamate is as a flavor enhancer. The glutamate

component is responsible for the umami taste, which can improve the overall flavor profile of
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savory foods.[1] It is particularly effective in:

e Soups and Broths: A study on lower-salt soups demonstrated that the addition of calcium
diglutamate (up to 43 mM) can maintain palatability while allowing for significant reductions
in sodium content.[5][11]

e Processed Meats and Cheeses: It is used to improve the texture and quality of products like
cured and smoked meats, as well as various cheeses.[12]

e Snack Foods and Ready Meals: Calcium diglutamate enhances the savory notes in a variety
of snack products and ready-to-eat meals.[12]

Sodium Reduction

With growing consumer awareness of the health implications of high sodium intake, calcium
diglutamate offers a viable strategy for sodium reduction in processed foods.[5] By providing a
similar umami taste to MSG without the sodium component, it allows for a reduction in added
salt while maintaining flavor intensity.[1][11]

Nutritional Fortification

As a source of calcium, calcium diglutamate can contribute to the overall calcium content of
foods. While specific bioavailability data for the calcium in calcium diglutamate is not
extensively documented, one patent suggests a high human absorption rate due to the
chelating ability of glutamic acid.[10] The elemental calcium content is approximately 11% by
mass.[10]
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Typical Usage Level (as

Food Category Source(s)
glutamates E620-E625)
Soups, broths Up to 10,000 mg/kg [13]
Processed meats Up to 10,000 mg/kg [13]
Seasonings and condiments Up to 10,000 mg/kg [13]
Potato-, cereal-, flour-, or
Up to 10,000 mg/kg [13]
starch-based snacks
Processed nuts Up to 10,000 mg/kg [13]
Desserts (excluding certain
) Up to 10,000 mg/kg [13]
categories)
Food supplements Up to 10,000 mg/kg [13]

Nutritional and Physiological Aspects

Dietary glutamate, from sources like calcium diglutamate, plays several physiological roles

beyond taste perception.

Umami Taste Perception and Signaling

The umami taste is initiated by the binding of glutamate to specific G protein-coupled receptors

(GPCRs) on the taste receptor cells of the tongue. The primary receptor for umami taste is the
heterodimer T1R1/T1R3.[14][15][16] Metabotropic glutamate receptors (mGIuRs), such as
MGIuR1 and mGIuR4, are also involved.[14]

The binding of glutamate to these receptors triggers a downstream signaling cascade, leading

to the perception of umami taste.
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Umami Taste Signaling Pathway

Gut-Brain Axis and Metabolism

Dietary glutamate is a significant energy source for the gut and is extensively metabolized by
the intestines. It also serves as a precursor for the synthesis of other non-essential amino acids
and bioactive molecules. Glutamate signaling in the gut, mediated by various receptors, plays a
role in digestion, nutrient absorption, and gut-brain communication.

Experimental Protocols
Sensory Evaluation of Umami Taste

This protocol outlines a method for determining the taste threshold of calcium diglutamate
using a trained sensory panel.

Objective: To determine the recognition threshold of calcium diglutamate in an aqueous
solution.

Materials:

e Calcium di-L-glutamate

e Deionized water

o Glassware for serial dilutions

e Presentation cups, coded with random three-digit numbers

o Palate cleansers (e.g., unsalted crackers, deionized water at 45°C)
e Score sheets

Procedure:

o Panelist Training:
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o Recruit 10-15 panelists.

o Familiarize panelists with the five basic tastes (sweet, sour, salty, bitter, umami) using
standard solutions (e.g., sucrose for sweet, citric acid for sour, sodium chloride for salty,
caffeine for bitter, and MSG for umami).

o Train panelists to specifically identify the umami taste of calcium diglutamate.

o Sample Preparation:
o Prepare a stock solution of calcium diglutamate in deionized water (e.g., 1% w/v).

o Perform serial dilutions to create a range of concentrations (e.g., 0.8%, 0.4%, 0.2%, 0.1%,
0.05%, 0.025%, 0.0125% wi/v).

¢ Testing Protocol (Two-Alternative Forced Choice - 2-AFC):

[¢]

For each concentration level, present panelists with two samples: one containing the
calcium diglutamate solution and one containing deionized water (control).

[¢]

The order of presentation should be randomized.

[¢]

Instruct panelists to identify the sample with the umami taste.

[e]

A forced choice is required.

(¢]

Ensure panelists rinse their mouths thoroughly with the provided palate cleanser between
samples.

e Data Analysis:

o The recognition threshold for each panelist is the lowest concentration at which they can
correctly identify the umami sample.

o The group threshold is typically calculated as the geometric mean of the individual
thresholds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Application of Calcium Diglutamate in Food
Science and Nutrition: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104192#exploring-the-use-of-calcium-glutamate-in-
food-science-and-nutrition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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